Cas no 2097904-01-1 (2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one)

2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- 2097904-01-1
- 2-[[1-(2-benzylsulfanylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
- 2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- AKOS032458552
- F6496-3414
-
- Inchi: 1S/C25H27N3O2S/c29-24-12-11-23(22-9-5-2-6-10-22)26-28(24)17-20-13-15-27(16-14-20)25(30)19-31-18-21-7-3-1-4-8-21/h1-12,20H,13-19H2
- InChI Key: VPSFSCFTQLJGSC-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)CC(N1CCC(CN2C(C=CC(C3C=CC=CC=3)=N2)=O)CC1)=O
Computed Properties
- Exact Mass: 433.18239829g/mol
- Monoisotopic Mass: 433.18239829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.3Ų
- XLogP3: 3.9
2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6496-3414-25mg |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-5mg |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-30mg |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-5μmol |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-20mg |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-10μmol |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-4mg |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-20μmol |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-75mg |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6496-3414-1mg |
2-({1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one |
2097904-01-1 | 1mg |
$54.0 | 2023-09-08 |
2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one Related Literature
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Professional Introduction to Compound with CAS No. 2097904-01-1 and Product Name: 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Compound with the CAS number 2097904-01-1 and the product name 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this compound incorporates multiple functional groups, including a piperidine ring, a benzylsulfanyl moiety, and a dihydropyridazinone core, which collectively contribute to its unique chemical properties and biological activities.
The piperidine ring is a key structural element in this compound, known for its presence in numerous pharmacologically active agents. Piperidine derivatives are widely recognized for their role in modulating various biological pathways, making them valuable scaffolds for drug discovery. In particular, the 4-substituted piperidine moiety has been extensively studied for its potential in developing treatments for neurological disorders, cardiovascular diseases, and infectious diseases. The incorporation of the benzylsulfanyl group further enhances the compound's pharmacological profile by introducing additional electronic and steric effects that can influence its binding affinity and selectivity.
The dihydropyridazinone core is another critical component of this compound, contributing to its stability and reactivity. Dihydropyridazinones are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the phenyl group at the 6-position of the dihydropyridazinone ring adds another layer of complexity to the compound's structure, potentially influencing its interactions with biological targets. This multifaceted structural design makes 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have shown that the benzylsulfanyl group can form hydrogen bonds with specific amino acid residues in protein targets, enhancing binding affinity. Additionally, the piperidine ring can adopt multiple conformations, allowing for versatile interactions with biological macromolecules. These features make this compound an attractive candidate for developing novel therapeutic agents.
The synthesis of 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 1-(2-benzylsulfanyl)acetylpyrrolidine and 6-substituted dihydropyridazinones. These intermediates are then coupled using various coupling reagents to form the final product. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been shown to improve the efficiency and scalability of the synthesis process.
Pharmacokinetic studies have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The presence of lipophilic groups such as the phenyl ring enhances its solubility in lipids, facilitating cellular uptake. Additionally, metabolic studies indicate that the compound is metabolically stable under physiological conditions, suggesting a longer half-life in vivo. These properties make it an attractive candidate for further development into a therapeutic agent.
Preclinical studies have demonstrated promising results regarding the biological activity of 2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one. In vitro assays have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors relevant to neurological disorders. Furthermore, animal models have provided evidence of its efficacy in modulating disease-related pathways without significant side effects. These findings support further investigation into its potential therapeutic applications.
The future development of this compound will likely involve additional preclinical studies to fully elucidate its mechanism of action and optimize its pharmacological profile. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications. As our understanding of complex biological systems continues to grow, compounds like 2-(1-methylpyrrolidin-l-lonyl)-6-p-tolyl-l , 3-dihydro-pyr idazin -o ne will play a crucial role in advancing therapeutic strategies for a wide range of diseases.
2097904-01-1 (2-({1-2-(benzylsulfanyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one) Related Products
- 2229361-81-1(1-amino-3-(2-bromopyridin-3-yl)propan-2-ol)
- 2648924-91-6((2R)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 1807201-53-1(2-Chloromethyl-3-cyano-4-nitrobenzoic acid)
- 1229041-04-6((2-methoxy-4-methylphenyl)methyl(methyl)amine)
- 88302-06-1(5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
- 320422-34-2(5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile)
- 103192-48-9(Coenzyme A, S-(hydrogen pentanedioate), dilithium salt (9CI))
- 1804494-47-0(6-Bromo-4-(difluoromethyl)-2-fluoro-3-methylpyridine)
- 2227979-92-0((1S)-3-amino-1-(oxolan-3-yl)propan-1-ol)
- 1008927-45-4(3-{[4-(morpholin-4-yl)phenyl]amino}-1-(1-phenylethyl)pyrrolidine-2,5-dione)




